
Glucosamine-15N (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosamine-15N (hydrochloride): is a stable isotope-labeled compound, where the nitrogen atom in the glucosamine molecule is replaced with the nitrogen-15 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula of Glucosamine-15N (hydrochloride) is C6H13NO5·HCl, and it has a molecular weight of 216.63 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucosamine-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the glucosamine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient incorporation of the nitrogen-15 isotope .
Industrial Production Methods: Industrial production of Glucosamine-15N (hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form. The use of advanced equipment and techniques ensures the consistent quality and isotopic purity of the compound .
化学反应分析
Types of Reactions: Glucosamine-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosamine derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of glucosamine .
科学研究应用
Chemistry: Glucosamine-15N (hydrochloride) is used in chemical research to study reaction mechanisms, isotope effects, and molecular interactions. Its stable isotope labeling allows for precise tracking and analysis of chemical processes .
Biology: In biological research, this compound is used to investigate metabolic pathways, enzyme activities, and cellular processes. The nitrogen-15 isotope provides a valuable tool for tracing nitrogen-containing compounds in biological systems .
Medicine: Glucosamine-15N (hydrochloride) is used in medical research to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It is also used in clinical studies to investigate the effects of glucosamine on joint health and other medical conditions .
Industry: In industrial applications, this compound is used in the production of dietary supplements, pharmaceuticals, and other products. Its stable isotope labeling provides a means for quality control and product verification .
作用机制
The mechanism of action of Glucosamine-15N (hydrochloride) involves its incorporation into various biochemical pathways. As a precursor to glycosaminoglycans and proteoglycans, it plays a crucial role in the synthesis of cartilage and other connective tissues. The nitrogen-15 isotope allows for detailed studies of these pathways, providing insights into the molecular targets and mechanisms involved .
相似化合物的比较
D-Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements and medical research.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, used in similar applications but with different properties.
D-Glucosamine-13C6 hydrochloride: Another stable isotope-labeled compound, where the carbon atoms are labeled with carbon-13
Uniqueness: Glucosamine-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides specific advantages in research applications. The stable isotope allows for precise tracking and analysis of nitrogen-containing compounds, making it a valuable tool in various scientific fields .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-FGSAPNRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

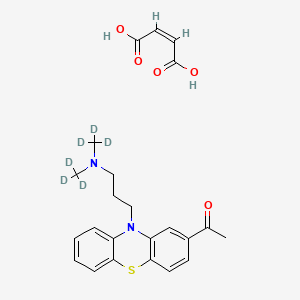
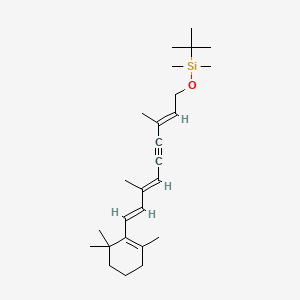

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
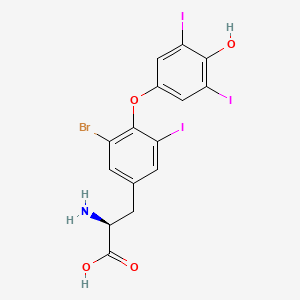
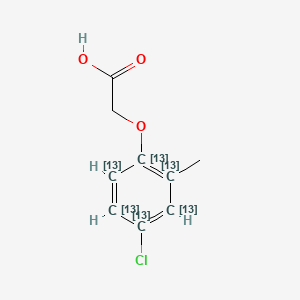
![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/new.no-structure.jpg)
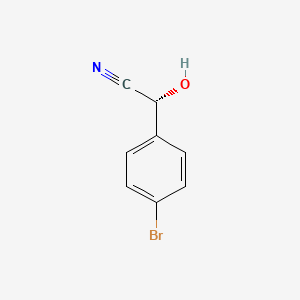
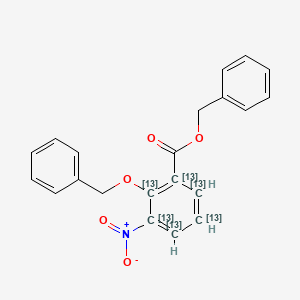
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
